1-(3-methoxyphenyl)-N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S2/c1-31-17-8-6-14(7-9-17)19(28)13-33-23-26-25-22(34-23)24-21(30)15-10-20(29)27(12-15)16-4-3-5-18(11-16)32-2/h3-9,11,15H,10,12-13H2,1-2H3,(H,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQDBKIIPMYRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the introduction of the methoxyphenyl groups, and the coupling of these intermediates to form the final compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
1-(3-methoxyphenyl)-N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with five analogous molecules (Table 1), highlighting key differences in substituents, molecular properties, and inferred bioactivity.
Table 1: Structural and Functional Comparison of Thiadiazole and Pyrrolidine Derivatives
Structural and Electronic Effects
- Substituent Influence: The target compound’s 3- and 4-methoxyphenyl groups enhance lipophilicity compared to the 4-fluorophenyl derivative (), which may improve membrane penetration but reduce aqueous solubility .
Core Heterocycles :
- Replacement of the pyrrolidone ring (target compound) with a pyridazine core () alters hydrogen-bonding capacity and conformational flexibility, impacting interactions with enzymatic active sites .
- The dihydropyridine scaffold in ’s compound suggests redox activity, unlike the target’s stable pyrrolidone-thiadiazole system .
Spectroscopic and Physicochemical Insights
NMR Analysis :
- Substituent positioning (e.g., methoxy vs. fluoro) significantly alters chemical environments, as evidenced by NMR shifts in regions corresponding to aryl and heterocyclic protons (e.g., δ 7.2–8.1 ppm for methoxyphenyl vs. δ 7.5–7.8 ppm for fluorophenyl) .
- The target’s 2-oxoethyl-sulfanyl group may induce deshielding effects akin to the thioether linkages in , influencing resonance patterns .
- The thiadiazole ring’s electron-deficient nature may enhance metabolic stability relative to oxadiazole analogs .
Inferred Bioactivity Trends
- Kinase Inhibition Potential: The dual methoxy groups in the target compound may mimic ATP-binding site interactions observed in kinase inhibitors, whereas fluorophenyl derivatives () could exhibit stronger halogen bonding with catalytic residues .
Antimicrobial Activity :
- Thiadiazole derivatives with ethylsulfanyl or isopropyl groups () show broad-spectrum antimicrobial effects, suggesting the target compound may share similar activity .
Biological Activity
The compound 1-(3-methoxyphenyl)-N-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features several key structural components:
- Thiadiazole ring : Known for its diverse biological activities, including anticancer effects.
- Pyrrolidine moiety : Often associated with various pharmacological properties.
- Methoxyphenyl groups : These substituents can enhance lipophilicity and potentially improve bioavailability.
Anticancer Properties
Recent studies have indicated that the compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from relevant research:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 22.19 | |
| SK-MEL-2 (Skin Cancer) | 4.27 | |
| HT-29 (Colon Cancer) | 92.2 | |
| MCF7 (Breast Cancer) | 5.41 |
The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Kinase Activity : Research indicates that the compound may inhibit ERK1/2 kinase pathways, which are crucial for cell proliferation and survival in cancer cells .
- Induction of Apoptosis : Studies suggest that the compound promotes programmed cell death in various cancer cell lines, contributing to its effectiveness as an anticancer agent.
Case Studies
- Study on Thiadiazole Derivatives : A comprehensive review highlighted the significant suppressive activity of thiadiazole derivatives against various human cancer cell lines, including lung and skin cancers. The study emphasized structure–activity relationships that correlate specific substituents with enhanced cytotoxicity .
- Multicellular Spheroid Screening : In a novel screening approach, researchers identified this compound's efficacy against multicellular spheroids, which more accurately mimic tumor environments compared to traditional monolayer cultures. This method underscores the compound's potential for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
